N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide
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Overview
Description
N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C15H10BrCl2NO2 and a molecular weight of 387.06 g/mol . This compound is known for its unique structure, which includes two benzene rings, four chlorine atoms, two bromine atoms, and one nitrogen atom .
Preparation Methods
The synthesis of N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide typically involves the reaction of 4-chloro-2-(4-chlorobenzoyl)phenylacetic acid with 2-bromoacetamide in the presence of sodium hydroxide . The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 2 hours . The reaction is then quenched with hydrochloric acid, and the resulting product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene rings.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide involves the inhibition of specific enzymes and molecular pathways . For example, it has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the body . By inhibiting this enzyme, the compound can reduce inflammation and oxidative stress .
Comparison with Similar Compounds
N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: This compound has a similar structure but differs in the position of the chlorine atom on the benzene ring.
4-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide: This compound has a piperazine ring instead of the acetamide group.
Properties
IUPAC Name |
N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO2/c16-10-3-6-13(19-14(20)8-17)12(7-10)15(21)9-1-4-11(18)5-2-9/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIYAYXYWMEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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